1-(2,4,6-Trimethylphenyl)ethane-1,2-diol

Description

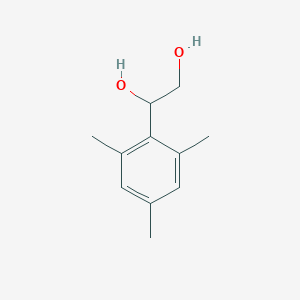

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is a vicinal diol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the ethanediol backbone. Its molecular formula is C₁₁H₁₆O₂, with a monoisotopic mass of 180.11504 Da .

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,12-13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHICCPIVYTCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired diol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: Corresponding ketones or aldehydes

Reduction: Corresponding alcohols or hydrocarbons

Substitution: Nitrated, sulfonated, or halogenated derivatives

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diol moiety allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethane-1,2-diol Derivatives

The following table summarizes key analogs and their properties:

Key Observations:

- Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density, enhancing acidity and altering solubility .

- Steric Effects :

- Biological Activity: Analogs with polar substituents (e.g., 4-amino in ) exhibit bioactivity, suggesting that the target compound’s methyl groups may limit water solubility and biological interactions.

Physicochemical Properties

- Solubility: Methyl and methoxy groups improve lipid solubility, whereas hydroxyl or amino groups increase water affinity. For example, 1-(4-methoxyphenyl)ethane-1,2-diol (H-gly) is soluble in polar aprotic solvents like DMSO . The target compound’s trimethylphenyl group likely renders it soluble in non-polar solvents (e.g., chloroform or toluene).

- Thermal Stability :

- Bulky substituents (e.g., mesityl) enhance thermal stability, as seen in related diamine ligands used in high-temperature polymerization ().

Biological Activity

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

Synthesis typically involves the reduction of corresponding ketones or aldehydes derived from 2,4,6-trimethylphenol. Various synthetic routes have been developed to optimize yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which are critical for mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory actions that could be beneficial in treating inflammatory diseases.

Antioxidant Activity

Studies have shown that this compound effectively scavenges free radicals. A comparative analysis of its antioxidant capacity was conducted using DPPH and ABTS assays. The results are summarized in Table 1.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25.3 | 30.7 |

| Ascorbic Acid | 15.5 | 20.1 |

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. A study by highlighted its ability to reduce inflammation markers in lipopolysaccharide (LPS)-induced macrophages.

Case Studies

A notable case study involved the application of this compound in a murine model of arthritis. The compound was administered over a period of four weeks, resulting in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.